Fmoc-Arg(Z)2-OH

Übersicht

Beschreibung

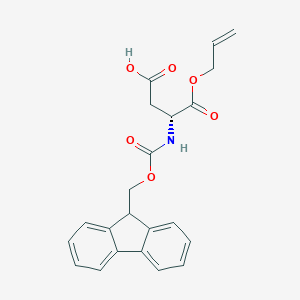

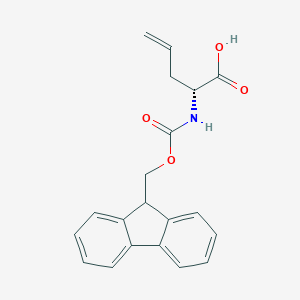

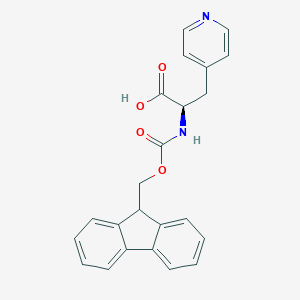

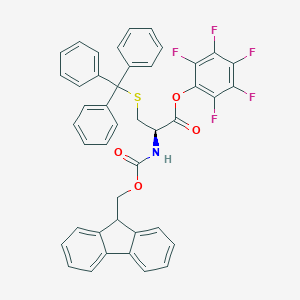

Fmoc-Arg(Z)2-OH, also known as N2-((9H-fluoren-9-yl)methoxy)carbonyl)-Nδ,Nω-bis((benzyloxy)carbonyl)-L-arginine, is a derivative of the amino acid arginine. It is widely used in peptide synthesis due to its ability to protect the amino group during the synthesis process. The Fmoc group (9-fluorenylmethoxycarbonyl) is a base-labile protecting group, while the Z groups (benzyloxycarbonyl) protect the guanidino group of arginine.

Wissenschaftliche Forschungsanwendungen

Fmoc-Arg(Z)2-OH is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Wirkmechanismus

Target of Action

Fmoc-Arg(Z)2-OH is primarily used in the synthesis of peptides . The primary targets of this compound are the amino acids that make up the peptide chain . The compound plays a crucial role in protecting these amino acids during the synthesis process .

Mode of Action

Fmoc-Arg(Z)2-OH interacts with its targets through a process known as deprotection . The Fmoc group is rapidly removed by a base, usually piperidine . This removal unmasks the primary amines, allowing them to participate in peptide bond formation . The Z group (benzyloxycarbonyl) is also a protecting group for the guanidine part of the arginine residue, which can be removed under acidic conditions .

Biochemical Pathways

The primary biochemical pathway affected by Fmoc-Arg(Z)2-OH is peptide synthesis . By protecting the amino acids, Fmoc-Arg(Z)2-OH allows for the controlled formation of peptide bonds, which link the amino acids together into a chain . The downstream effects of this include the creation of specific peptide sequences, which can have various biological functions depending on their structure .

Result of Action

The result of Fmoc-Arg(Z)2-OH’s action is the formation of a peptide with a specific sequence . The molecular and cellular effects of the compound’s action would therefore depend on the nature of the peptide being synthesized .

Action Environment

The action of Fmoc-Arg(Z)2-OH can be influenced by various environmental factors. For instance, the compound should be handled in a dust-free environment to avoid inhalation or contact with skin and eyes . Additionally, the deprotection process requires specific conditions, such as the presence of a base for Fmoc removal . The stability and efficacy of Fmoc-Arg(Z)2-OH can also be affected by factors such as temperature and pH .

Biochemische Analyse

Biochemical Properties

Fmoc-Arg(Z)2-OH participates in biochemical reactions, particularly in the synthesis of peptides . It interacts with various biomolecules during this process. The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), a process that involves enzymes and proteins . The nature of these interactions is primarily chemical, involving the formation and breaking of covalent bonds.

Cellular Effects

The effects of Fmoc-Arg(Z)2-OH on cells are primarily observed during peptide synthesis. It influences cell function by contributing to the formation of proteins, which play a crucial role in cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary depending on the type of cell and the overall context of the peptide synthesis.

Molecular Mechanism

The molecular mechanism of Fmoc-Arg(Z)2-OH involves its role as a protecting group in peptide synthesis. The Fmoc group is removed by base, allowing the peptide chain to be extended . This process can involve binding interactions with biomolecules, enzyme activation or inhibition, and changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Fmoc-Arg(Z)2-OH can change over time. This compound is stable under normal conditions, but the Fmoc group can be removed when exposed to a base . Long-term effects on cellular function are primarily related to its role in peptide synthesis.

Metabolic Pathways

Fmoc-Arg(Z)2-OH is involved in the metabolic pathway of peptide synthesis . It interacts with enzymes during the process of adding amino acids to the growing peptide chain. This could potentially affect metabolic flux or metabolite levels, depending on the specific context of the synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Arg(Z)2-OH typically involves the protection of the amino and guanidino groups of arginine. The Fmoc group is introduced by reacting the amine with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate. The Z groups are introduced by reacting the guanidino group with benzyloxycarbonyl chloride (Cbz-Cl) under basic conditions .

Industrial Production Methods: In industrial settings, the synthesis of Fmoc-Arg(Z)2-OH is carried out using automated peptide synthesizers. These machines allow for the precise control of reaction conditions, ensuring high yields and purity of the final product. The use of solid-phase peptide synthesis (SPPS) techniques is common, where the protected amino acid is coupled to a resin and sequentially deprotected and coupled with other amino acids to form the desired peptide .

Analyse Chemischer Reaktionen

Types of Reactions: Fmoc-Arg(Z)2-OH undergoes several types of chemical reactions, including:

Coupling Reactions: The protected arginine derivative can be coupled with other amino acids using standard peptide coupling reagents such as HBTU or DIC.

Common Reagents and Conditions:

Deprotection: Piperidine in dimethylformamide (DMF) for Fmoc removal; hydrogenolysis or trifluoroacetic acid (TFA) for Z group removal.

Coupling: HBTU, DIC, and OxymaPure in DMF or N-butylpyrrolidinone (NBP) as solvents.

Major Products:

Vergleich Mit ähnlichen Verbindungen

Fmoc-Arg(Pbf)-OH: Another protected arginine derivative where the guanidino group is protected by the 2,2,4,6,7-pentamethyldihydro

Eigenschaften

IUPAC Name |

(2S)-5-[bis(phenylmethoxycarbonylamino)methylideneamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H36N4O8/c42-33(43)32(39-35(44)49-24-31-29-18-9-7-16-27(29)28-17-8-10-19-30(28)31)20-11-21-38-34(40-36(45)47-22-25-12-3-1-4-13-25)41-37(46)48-23-26-14-5-2-6-15-26/h1-10,12-19,31-32H,11,20-24H2,(H,39,44)(H,42,43)(H2,38,40,41,45,46)/t32-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLWMVWWEOHTNTR-YTTGMZPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)NC(=O)OCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)NC(=NCCC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)NC(=O)OCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H36N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30441629 | |

| Record name | N~5~-(3,7-Dioxo-1,9-diphenyl-2,8-dioxa-4,6-diazanonan-5-ylidene)-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30441629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

664.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207857-35-0 | |

| Record name | N~5~-(3,7-Dioxo-1,9-diphenyl-2,8-dioxa-4,6-diazanonan-5-ylidene)-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30441629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.